5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde
Description
5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde is a halogenated heterocyclic compound featuring a fused furopyridine core with a chlorine substituent at the 5-position and an aldehyde functional group at the 2-position. The compound’s fused ring system and aldehyde group suggest applications in medicinal chemistry (e.g., as a precursor for drug intermediates) or materials science .
Structure
2D Structure
Properties
IUPAC Name |
5-chlorofuro[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBQEFRYWSZECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-77-4 | |
| Record name | 5-chlorofuro[2,3-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with a suitable reagent to form the furan ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Chlorofuro[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiparasitic Activity
Research has indicated that compounds similar to 5-chlorofuro[2,3-b]pyridine-2-carbaldehyde exhibit significant antimicrobial and antiparasitic properties. For instance, thieno[2,3-b]pyridine derivatives have shown promising activity against Plasmodium falciparum, the causative agent of malaria, highlighting the potential of furo-pyridine derivatives in developing new antimalarial agents . The structure-activity relationship (SAR) studies suggest that modifications in the furo-pyridine framework can enhance biological efficacy.
Anticancer Properties
Compounds derived from pyridine scaffolds have been explored for their anticancer properties. Certain pyridine derivatives have demonstrated effectiveness against various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and disruption of microtubule dynamics . The incorporation of furo-pyridine structures could potentially yield novel anticancer agents with improved selectivity and potency.
Synthetic Methodologies
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic additions and cycloadditions. The compound's reactive aldehyde group allows for further functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Materials Science
Development of Functional Materials
The unique electronic properties of furo-pyridine compounds make them suitable candidates for the development of functional materials, including organic semiconductors and sensors. The incorporation of this compound into polymer matrices can enhance conductivity and optical properties, paving the way for applications in organic electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can act as bidentate ligands in coordination chemistry. This interaction can influence enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde with structurally related compounds, focusing on key functional groups and heterocyclic frameworks:
Key Observations :
- Core Heterocycle Differences: Replacing the furan ring in the target compound with a thiophene (as in thieno analogs) increases molecular weight due to sulfur’s higher atomic mass compared to oxygen. This substitution may alter electronic properties and reactivity .
- Functional Group Impact: The aldehyde group in the target compound and thieno[2,3-b]pyridine-2-carbaldehyde contrasts with the carboxylic acid in thieno[2,3-b]pyridine-2-carboxylic acid, suggesting divergent reactivity (e.g., nucleophilic addition vs. acid-base reactions) .
- Halogenation Effects: Chlorine at the 5-position in the target compound may enhance electrophilic substitution reactivity compared to non-halogenated analogs.
Biological Activity
5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde is an organic compound with potential biological activity that has garnered interest in recent years. This article explores its biological properties, including its synthesis, mechanisms of action, and various biological assays that highlight its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- SMILES Notation : C1=C2C=C(OC2=NC=C1Cl)C=O
- InChIKey : WLBQEFRYWSZECS-UHFFFAOYSA-N
The compound features a furo-pyridine framework, which is known for its diverse biological activities. The presence of the chlorine atom and the aldehyde functional group may contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include cyclization and functional group modifications. The exact synthetic pathway can vary depending on the desired yield and purity of the compound.
Antimicrobial Properties
Research indicates that pyridine derivatives often possess antimicrobial activity. For example, compounds derived from pyridine frameworks have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays using various human cell lines (e.g., HEK293T) are crucial for evaluating the safety profile of new compounds. Preliminary results suggest that related compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | IC Value |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivatives | Antiparasitic | 199 nM | |
| Chromeno[3,2-c]pyridines | Antimicrobial | 87.9 µM | |
| Pyridine derivatives | Cytotoxicity (HEK293T) | Varies |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyridine ring can significantly impact biological activity. For instance, introducing electron-withdrawing groups like chlorine can enhance potency against specific targets while maintaining selectivity .
Q & A
Q. What mechanistic insights explain the compound’s variable performance in catalytic applications?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation.
- Isotope labeling : Track reaction pathways (e.g., ¹³C-labeled aldehyde).
- In situ IR : Identify transient species during catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
